
Mesitylcopper(I)
Overview
Description
Mesitylcopper(I), also known as (2,4,6-Trimethylphenyl)copper, is a thermally stable and highly soluble organocopper compound. It is commonly used as a metalation reagent in organic synthesis. This compound is sensitive to moisture and air, requiring reactions to be carried out under anhydrous conditions .
Preparation Methods
Stepwise Preparation Method
Synthesis of Mesitylmagnesium Bromide
- Reagents : Magnesium turnings and 2-bromomesitylene
- Solvent : Anhydrous tetrahydrofuran (THF)
- Conditions :
- Magnesium is dried under vacuum and heated.
- Under nitrogen atmosphere, magnesium is suspended in dry THF.
- 2-Bromomesitylene is added slowly at room temperature.
- The mixture is stirred at 0 °C for 2 hours to form a grey solution of mesitylmagnesium bromide (MgMesBr).
Preparation of Copper(I) Chloride Solution
- Reagents : Copper(I) chloride (CuCl)
- Solvent : Dry THF
- Conditions :
- CuCl is dissolved in dry THF under nitrogen.
- The solution is cooled to –78 °C.
Transmetallation to Form Mesitylcopper(I)
- The mesitylmagnesium bromide solution is transferred via cannula to the cooled CuCl solution at –78 °C.
- The reaction mixture is stirred, allowing transmetallation to occur, yielding mesitylcopper(I).
Experimental Details and Characterization
- The reaction is performed in Schlenk flasks or gloveboxes to maintain an inert atmosphere.
- Characterization of mesitylcopper(I) includes NMR spectroscopy (1H and 13C NMR), confirming the mesityl ligand environment.
- The 1H NMR spectrum typically shows aromatic and methyl proton signals consistent with the mesityl group.
- The 13C NMR spectrum confirms the carbon framework of the mesityl ligand.
Research Findings on Preparation Variations and Complex Formation
Recent studies have expanded on the preparation by exploring mesitylcopper(I) as a precursor for various copper(I) complexes, including oligomeric and cluster species relevant to catalytic applications.
- Mesitylcopper(I) reacts with aryl halides in toluene under nitrogen to form copper(I) complexes with distinct aggregation modes, such as tetrameric Cu4 clusters.
- Structural analysis via X-ray crystallography reveals that these complexes can feature different coordination geometries depending on the ligands involved (e.g., amides, thioamides, thioureas).
- The coordination environment around copper centers can vary from linear to trigonal planar, influenced by ligand type and substituents.
These findings demonstrate the versatility of mesitylcopper(I) as a synthetic intermediate and its role in forming structurally diverse copper complexes.
Comparative Data on Yields and Reaction Conditions for Copper(I) Complexes Derived from Mesitylcopper(I)
Entry | Substrate Type | Temperature (°C) | Yield (%) without Ligand | Yield (%) with Ligand L1 |
---|---|---|---|---|
1 | Amide (1a) | 130 | 26 | 96 |
2 | Thioamide (2a) | 110 | 90 | 99 |
3 | Thioamide (2b) | 80 | 97 | 99 |
4 | Thiourea (3a) | 110 | 86 | 99 |
5 | Thiourea (3b) | 80 | 96 | 99 |
Table 2: Yields of copper(I) complexes formed from mesitylcopper(I) with various substrates under different conditions
This table illustrates the efficiency of mesitylcopper(I) in forming copper complexes, with ligand addition significantly improving yields.
Summary of Key Notes on Preparation
- Strict exclusion of moisture and oxygen is essential throughout the synthesis.
- Low temperatures (–78 °C) during transmetallation improve product purity and yield.
- The method allows for the preparation of mesitylcopper(I) as a reagent for further complexation or catalytic applications.
- The preparation is reproducible and scalable with proper inert atmosphere techniques.
- Variations in substrates and reaction conditions can tailor the properties of the resulting copper complexes.
Chemical Reactions Analysis
Structural Basis for Reactivity
Mesitylcopper(I) exists as aggregated clusters due to copper's tendency to form multinuclear complexes. Key structural insights include:
-
Pentameric Structure : In the solid state, CuMes forms a cyclic pentamer with alternating Cu–C bonds and a planar Cu₅ ring (bond length: 242 pm) .
-
Steric Protection : Bulky 2,4,6-trimethylphenyl groups shield the copper core, enhancing stability while allowing controlled reactivity .
Asymmetric C–C Bond Formation
CuMes enables enantioselective reactions under mild conditions:
-
α-Addition of Ketimines : Catalyzes asymmetric α-addition of trifluoroacetophenone-derived ketimines to aldimines, achieving 91% enantiomeric excess (ee) .
-
Mannich-Type Reactions : Facilitates direct catalytic asymmetric Mannich reactions of benzyl isocyanides, yielding 1,2-diarylethylenediamines with >90% ee .
Cross-Coupling Reactions
-
C–H Functionalization : Mediates regioselective C–H bond activation in arenes for aryl–aryl couplings .
-
Ullmann-Type Amination : Stabilizes copper(I) intermediates in C–N bond-forming reactions, enabling efficient coupling of aryl halides with amines .
Stoichiometric Reactivity
CuMes acts as a selective mesityl group transfer reagent:
Reaction Type | Substrate | Product | Yield | Reference |
---|---|---|---|---|
Mesitylation | Alkyl Halides | Mesitylated Alkanes | 75–90% | |
Transmetalation | AuCl | Mesitylgold(I) | 82% | |
Protonolysis | H₂O | Mesitylene + Cu₂O | Quant. |
Redox Reactivity
Though CuMes is primarily Cu(I), it participates in redox-driven transformations:
-
Oxidative Addition : Reacts with electrophiles (e.g., O₂, S₈) to form Cu(II) intermediates, though these are rarely isolated .
-
Reductive Elimination : Generates biaryl products under photolytic conditions .
Key Research Findings
-
Ligand Flexibility : Subtle changes in reaction conditions (e.g., solvent, temperature) drastically alter product topology, enabling access to clusters like Cu₃ triangles or Cu₄ Möbius strips .
-
Biorelevance : CuMes-derived complexes model copper-binding sites in metalloproteins, aiding studies on electron transfer and substrate activation .
Scientific Research Applications
Mesitylcopper(I) has several applications in scientific research, including:
Organic Synthesis: It is used as a metalation reagent and a selective mesityl group transfer reagent in organic synthesis.
Catalysis: It serves as a catalyst in cyclization, coupling, and oxidation reactions.
Nanoparticle Synthesis: It is used to synthesize copper nanoparticles stabilized by primary amines.
Biomimetic Models: It is used to create biorelevant copper(I) complexes as biomimetic model compounds.
Mechanism of Action
The mechanism of action of Mesitylcopper(I) involves its role as a metalation reagent and catalyst. It facilitates the formation of carbon-carbon and carbon-heteroatom bonds by transferring the mesityl group to the target molecule. The molecular targets and pathways involved include the activation of copper(I) intermediates, which participate in various organic reactions .
Comparison with Similar Compounds
Copper(I) Chloride: Used in similar metalation reactions but lacks the specific mesityl group transfer capability.
Copper(I) Trifluoromethanesulfonate Toluene Complex: Another copper(I) compound used in organic synthesis but with different reactivity and applications.
Uniqueness: Mesitylcopper(I) is unique due to its high thermal stability, solubility, and specific reactivity in transferring the mesityl group. This makes it particularly valuable in selective bond-forming reactions and the synthesis of complex copper(I) compounds .
Biological Activity
Mesitylcopper(I) (CuMes) is a copper(I) complex that has gained attention in various fields, including synthetic chemistry and biological applications. This article explores the biological activity of mesitylcopper(I), highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Overview of Mesitylcopper(I)
Mesitylcopper(I) is characterized by its unique structure, which allows it to act as a versatile reagent in organic synthesis and catalysis. Its ability to form stable complexes with various ligands enhances its utility in biological contexts.
Mechanisms of Biological Activity
The biological activity of mesitylcopper(I) can be attributed to several mechanisms:
- Catalytic Activity : Mesitylcopper(I) serves as an effective catalyst in reactions involving biologically relevant substrates, such as amides and aryl halides. The copper(I) center facilitates the formation of reactive intermediates that can interact with biological molecules .
- Metal Ion Interaction : Copper ions play crucial roles in biological systems, including enzyme catalysis and electron transfer processes. Mesitylcopper(I) can mimic these interactions, potentially influencing metabolic pathways .
Pharmacological Applications
Research has demonstrated the pharmacological potential of mesitylcopper(I) through various case studies:
- Antimicrobial Activity : Studies indicate that mesitylcopper(I) complexes exhibit antimicrobial properties against several pathogens. For instance, a study highlighted its effectiveness against Echinococcus multilocularis, a parasitic infection causing severe liver issues .
- Antiviral Properties : Mesitylcopper(I) has been investigated for its antiviral activity, particularly against HIV-1 replication. Certain derivatives show enhanced efficacy compared to standard antiviral agents like efavirenz .
- Anticancer Potential : Some mesitylcopper(I) complexes have shown promise as inhibitors of key enzymes involved in cancer progression, such as Akt kinase, suggesting potential applications in cancer therapy .
Table 1: Summary of Biological Activities of Mesitylcopper(I)
Detailed Research Findings
- Mechanistic Studies : Research on the catalytic properties of mesitylcopper(I) revealed that it operates through a chelation mechanism involving diamine ligands, which enhance its reactivity and selectivity in biological systems .
- Synthesis and Characterization : The synthesis of mesitylcopper(I) has been optimized to yield stable complexes that retain significant biological activity. Characterization techniques such as NMR and EDX analyses confirm the purity and composition of these complexes .
- In Vivo Studies : Preliminary in vivo studies suggest that mesitylcopper(I) complexes can effectively target specific biological pathways without significant toxicity, making them candidates for further pharmacological development .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for mesitylcopper(I), and how do reaction conditions influence yield and purity?
Q. How can researchers address discrepancies in reported reactivity of mesitylcopper(I) across studies?
Contradictions often arise from:
- Solvent Effects : Polar solvents (e.g., DMF) may stabilize reactive intermediates differently than ethers.
- Impurity Profiles : Trace halides or moisture can alter reactivity. Use rigorous drying protocols and characterize intermediates via TGA/DSC .
- Kinetic vs. Thermodynamic Control : Reaction time and temperature must be optimized to isolate desired products .
Q. What strategies mitigate mesitylcopper(I) decomposition during storage or catalytic applications?
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation.
- Low-Temperature Storage : −20°C or lower reduces ligand dissociation.
- Stabilizing Ligands : Bulky co-ligands (e.g., phosphines) enhance thermal stability but may reduce catalytic activity .
Advanced Research Questions
Q. How can computational methods (DFT, MD) complement experimental studies of mesitylcopper(I) reaction mechanisms?
- DFT Calculations : Model transition states and electron-transfer pathways to explain regioselectivity in cross-couplings.
- Molecular Dynamics (MD) : Simulate solvent effects on cluster aggregation . Key Insight: Pair computational results with experimental kinetics (e.g., Eyring plots) to validate mechanistic hypotheses .
Q. What experimental designs resolve contradictions in mesitylcopper(I)’s catalytic efficiency for Ullmann-type couplings?
- Control Experiments : Compare activity with/without additives (e.g., Cs₂CO₃) to identify rate-limiting steps .
- Isotopic Labeling : Use deuterated substrates to probe C–H activation pathways.
- In Situ Spectroscopy : Monitor reactions via FTIR or Raman to detect transient intermediates .
Q. How should researchers structure supplementary data to ensure reproducibility of mesitylcopper(I) studies?
- Detailed Protocols : Include exact reagent grades, purification steps, and glovebox conditions.
- Raw Spectral Data : Provide NMR FID files and crystallographic CIFs in supporting information .
- Error Analysis : Report standard deviations for kinetic measurements and crystallographic refinement parameters .
Q. Methodological Guidance for Data Analysis
Properties
IUPAC Name |
copper(1+);1,3,5-trimethylbenzene-6-ide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.Cu/c1-7-4-8(2)6-9(3)5-7;/h4-5H,1-3H3;/q-1;+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIFJJCPKPPNPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[C-]C(=C1)C)C.[Cu+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cu | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505309 | |
Record name | Copper(1+) 2,4,6-trimethylbenzen-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.73 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75732-01-3 | |
Record name | Copper(1+) 2,4,6-trimethylbenzen-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.